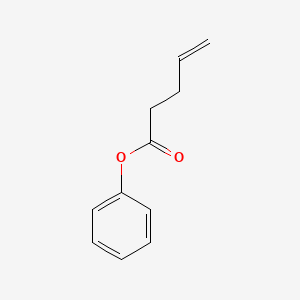
Phenyl pent-4-enoate
Número de catálogo B8644603
Key on ui cas rn:
51231-09-5
Peso molecular: 176.21 g/mol
Clave InChI: IDAIRHGYBSBTJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08552242B2
Procedure details


A 250-mL round-bottom flask equipped with a stir bar was charged with 4-pentenoic acid (5.10 mL, 50.0 mmol) and CH2Cl2 (40 mL), followed by thionyl chloride (4.00 mL, 55.0 mmol). The mixture was allowed to stir for 30 min, at which point phenol (9.45 g, 100 mmol) was added as a solution in CH2Cl2 (10 mL). The mixture was allowed to cool to 0° C. (ice-bath), and triethylamine (28 mL, 200 mmol) was added dropwise by a syringe over 5 min (N.B., strong exotherm). The resulting solution was allowed to stir for 12 h at 22° C. The reaction was quenched by addition of a saturated aqueous solution of NaHCO3 (100 mL). The organic layer was separated, and the aqueous layer washed with CH2Cl2 (5×50 mL). The combined organic layers were washed with water (1×50 mL), brine (1×50 mL), dried over MgSO4, filtered, and concentrated in vacuo. The resulting oil was purified by silica gel chromatography (95:5 hexanes:EtOAc) to deliver a colorless oil. The oil was distilled from CaH2 under reduced pressure (1.0 torr) to afford phenyl(4-pentenoate) (2.58 g, 14.6 mmol, 29.0% yield) as a colorless oil. Spectral data matched those in the literature.






Name
Yield
29%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].S(Cl)(Cl)=O.[C:12]1(O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl>[C:12]1([O:6][C:1](=[O:7])[CH2:2][CH2:3][CH:4]=[CH2:5])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC=C)(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
9.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 12 h at 22° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250-mL round-bottom flask equipped with a stir bar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise by a syringe over 5 min (N.B., strong exotherm)
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by addition of a saturated aqueous solution of NaHCO3 (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer washed with CH2Cl2 (5×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (1×50 mL), brine (1×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was purified by silica gel chromatography (95:5 hexanes:EtOAc)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oil was distilled from CaH2 under reduced pressure (1.0 torr)
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)OC(CCC=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 14.6 mmol | |
| AMOUNT: MASS | 2.58 g | |
| YIELD: PERCENTYIELD | 29% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
